2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of a pyridine ring substituted with chloro, trifluoromethyl, and dioxaborolan groups. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)pyridine and bis(pinacolato)diboron.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Procedure: The starting materials are combined in a suitable solvent, such as dimethylformamide (DMF), and heated to a specific temperature, usually around 80-100°C, for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent yields. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include aryl or vinyl halides, with palladium catalysts and bases like potassium phosphate. The reactions are often conducted in solvents like toluene or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used, with solvents like methanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and binding affinity, while the dioxaborolan group facilitates coupling reactions. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the dioxaborolan group, making it less versatile in coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Does not have the chloro and trifluoromethyl groups, affecting its reactivity and applications.
2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine: Similar structure but with a bromo group instead of chloro, leading to different reactivity patterns.
Uniqueness
The unique combination of chloro, trifluoromethyl, and dioxaborolan groups in 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine imparts distinct reactivity and versatility, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-18-9(8)14/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLYQLYLNKWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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